Nordextrorphan
Overview
Description
Nordextrorphan, also known as (+)-3-hydroxymorphinan, is a chemical compound with the molecular formula C16H21NO. It is a metabolite of dextromethorphan, a common ingredient in cough suppressants. This compound is known for its pharmacological properties, including its role as an opioid receptor agonist and antagonist.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nordextrorphan typically involves the demethylation of dextromethorphan. This process can be achieved through various chemical reactions, including the use of strong acids or bases. One common method involves the use of hydrobromic acid to cleave the methyl group from dextromethorphan, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Nordextrorphan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced to form different derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound N-oxide, while reduction can yield nordextrorphanol.
Scientific Research Applications
Nordextrorphan has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of opioid receptor interactions.
Biology: this compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Research into this compound’s pharmacological effects has implications for the development of new analgesics and treatments for opioid addiction.
Industry: It is used in the synthesis of other pharmacologically active compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
Nordextrorphan exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as both an agonist and antagonist at different receptor subtypes, modulating the release of neurotransmitters such as dopamine and serotonin. This dual action contributes to its analgesic and psychoactive properties.
Comparison with Similar Compounds
Similar Compounds
Dextrorphan: Another metabolite of dextromethorphan, with similar pharmacological properties.
Levorphanol: An opioid analgesic with a similar chemical structure but different pharmacological effects.
Morphinan: The parent compound of nordextrorphan, with a broader range of opioid receptor interactions.
Uniqueness
This compound is unique in its dual action as both an agonist and antagonist at opioid receptors, which distinguishes it from other similar compounds. This property makes it a valuable compound for research into opioid receptor pharmacology and the development of new therapeutic agents.
Biological Activity
Nordextrorphan (N-allyl-3-hydroxy-17-methylmorphinan) is a significant metabolite of dextromethorphan, a widely used cough suppressant. This compound has gained attention for its potential biological activities, particularly in the context of neuropharmacology and as a modulator of various neurotransmitter systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tables for clarity.
This compound exhibits multiple pharmacological effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor and opioid receptors. It acts as a non-competitive antagonist at NMDA receptors, which are crucial for synaptic plasticity and memory function. Additionally, this compound interacts with sigma receptors, influencing dopaminergic and serotonergic systems, which may contribute to its psychoactive properties.
1. Neuroprotective Effects
Research indicates that this compound possesses neuroprotective properties. In vitro studies have shown that it can reduce excitotoxicity in neuronal cultures exposed to glutamate, suggesting a protective role against neurodegenerative conditions.
- Study Findings : A study demonstrated that this compound significantly decreased neuronal cell death induced by glutamate exposure, highlighting its potential in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
2. Antidepressant-like Effects
This compound has been evaluated for its antidepressant-like effects in animal models. Its ability to modulate serotonin levels suggests potential therapeutic applications in depression.
- Case Study : An animal model study reported that administration of this compound led to a significant reduction in depressive-like behaviors compared to control groups . The mechanism is believed to involve the modulation of serotonin and norepinephrine levels.
3. Analgesic Properties
The compound also exhibits analgesic effects, likely through its action on opioid receptors. This aspect is particularly relevant given the ongoing search for alternatives to traditional opioids.
- Research Findings : In pain models, this compound demonstrated dose-dependent analgesic effects comparable to morphine but with a potentially lower risk of addiction .
Data Table: Summary of Biological Activities
Activity | Mechanism | Study Reference |
---|---|---|
Neuroprotection | NMDA receptor antagonist | |
Antidepressant-like effects | Modulation of serotonin and norepinephrine | |
Analgesic properties | Opioid receptor interaction |
Pharmacokinetics
This compound is metabolized primarily in the liver, with various cytochrome P450 enzymes involved in its biotransformation. Understanding its pharmacokinetics is crucial for determining dosing regimens and potential drug interactions.
- Key Findings : Studies have shown that this compound has a relatively short half-life, necessitating careful consideration in therapeutic contexts where sustained action is required .
Clinical Implications
Given its diverse biological activities, this compound presents potential clinical applications ranging from neuroprotection to pain management and mood disorders. However, further clinical trials are necessary to fully elucidate its efficacy and safety profile.
Properties
IUPAC Name |
(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNWSQDZXMGGGI-KBMXLJTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]23CCN[C@H]([C@H]2C1)CC4=C3C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15676-23-0, 1531-12-0 | |
Record name | Nordextrorphan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norlevorphanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-3-Hydroxymorphinan hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORDEXTRORPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG3VB17119 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.